molecular formula C9H16BrNO4 B8355811 Dimethyl N-(3-Bromopropyl)iminodiacetate

Dimethyl N-(3-Bromopropyl)iminodiacetate

Cat. No.: B8355811
M. Wt: 282.13 g/mol
InChI Key: PXCGUNUSVXJOOO-UHFFFAOYSA-N
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Description

Dimethyl N-(3-Bromopropyl)iminodiacetate is a versatile bifunctional reagent designed for chemical synthesis and biochemical research. Its molecular structure incorporates both an electrophilic bromoalkyl handle and a protected iminodiacetate moiety, a known chelating group for metal ions . This combination makes it a valuable building block for constructing complex molecules, particularly in the synthesis of nucleoside phosphoramidate prototypes that mimic natural nucleotides . For instance, the iminodiacetate group, when used as a leaving group in nucleoside monophosphate analogs, has been shown to be efficiently recognized and processed by enzymes like HIV-1 reverse transcriptase, enabling the incorporation of modified nucleotides into DNA . This property is pivotal for foundational research aimed at developing orthogonal systems for nucleic acid synthesis and exploring novel xeno-nucleic acids (XNAs). Furthermore, the 3-bromopropyl group allows for facile functionalization of polymers, surfaces, and other molecules via alkylation, facilitating the creation of materials with tailored metal-chelating properties. The dimethyl ester protection ensures stability during synthetic procedures while allowing for subsequent deprotection to the free acid for coordination chemistry applications. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H16BrNO4

Molecular Weight

282.13 g/mol

IUPAC Name

methyl 2-[3-bromopropyl-(2-methoxy-2-oxoethyl)amino]acetate

InChI

InChI=1S/C9H16BrNO4/c1-14-8(12)6-11(5-3-4-10)7-9(13)15-2/h3-7H2,1-2H3

InChI Key

PXCGUNUSVXJOOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN(CCCBr)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Dimethyl N-(2-Fluoroethyl)iminodiacetate
  • Substituent : 2-Fluoroethyl group.
  • Reactivity : The fluorine atom, being less polarizable than bromine, reduces the leaving group ability of the alkyl chain. This results in lower reactivity in nucleophilic substitutions compared to the brominated analog .
  • Synthesis: Synthesized via alkylation of dimethyl iminodiacetate hydrochloride with 1-bromo-2-fluoroethane, yielding 74% product. NMR data (e.g., $^{19}\text{F}$ δ = −222.41 ppm) highlight fluorine’s strong electron-withdrawing effects .
  • Application : Used in radiopharmaceuticals due to fluorine’s isotopic properties, contrasting with the bromopropyl derivative’s utility in cross-coupling reactions.
N-(3-Bromopropyl)phthalimide Derivatives
  • Substituent : 3-Bromopropyl group attached to phthalimide.
  • Reactivity: The bromopropyl chain facilitates nucleophilic substitutions, as seen in pyrimidine synthesis (62–71% yields, –3). Steric hindrance from the phthalimide moiety may reduce efficiency compared to iminodiacetate esters .
  • Hydrophobicity : Introduction of a 3-bromopropyl group in caffeic acid-phthalimide hybrids increases logP from 1.15 (parent) to 2.27, enhancing membrane permeability for biological applications like NADPH oxidase inhibition .
N-(2-Hydroxyethyl)iminodiacetic Acid (H3hida²⁻)
  • Substituent : 2-Hydroxyethyl group.
  • Chelation Properties: Forms less stable mixed-valence metal complexes compared to pyridylmethyl-substituted iminodiacetates (e.g., pmida). The bromopropyl group in Dimethyl N-(3-Bromopropyl)iminodiacetate likely offers negligible coordination ability, prioritizing its role as a synthetic intermediate over a chelator .

Physicochemical and Functional Properties

Compound Substituent Key Property Application Reference
This compound 3-Bromopropyl Reactive bromine for substitutions Intermediate for functionalization
Dimethyl N-(2-Fluoroethyl)iminodiacetate 2-Fluoroethyl Fluorine NMR shifts, lower reactivity Radiopharmaceutical synthesis
Caffeic acid-phthalimide hybrid (C2) 3-Bromopropyl High logP (2.27) NADPH oxidase inhibition
H3hida²⁻ complexes 2-Hydroxyethyl Moderate complex stability Chelation, mixed-valence dimer formation
  • Hydrophobicity : The bromopropyl group increases lipophilicity, critical for drug design (e.g., logP = 2.27 in ). This contrasts with hydrophilic hydroxyethyl or fluorinated analogs, which prioritize solubility in aqueous systems .
  • Reaction Yields : Bromopropyl derivatives typically achieve moderate yields (60–74%) in alkylation reactions due to steric and electronic factors, whereas shorter chains (e.g., ethyl) may improve efficiency .

Q & A

Basic Synthesis Optimization

Q: What is the optimal method for synthesizing Dimethyl N-(3-Bromopropyl)iminodiacetate with high yield? A: The compound can be synthesized via nucleophilic substitution. A validated approach involves reacting dimethyl iminodiacetate hydrochloride with 1-bromo-3-chloropropane (or analogous bromoalkyl agents) in acetonitrile with diisopropylamine as a base. Heating at 80–90°C for 48–72 hours under anhydrous conditions achieves optimal substitution . Purification via flash chromatography (e.g., 97% CHCl₃, 3% MeOH) removes unreacted starting materials and byproducts. Yields up to 74% are reported for similar iminodiacetate derivatives .

Structural Characterization

Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:

  • ¹H/¹⁹F NMR : Identifies alkyl chain integration (e.g., δ 3.64 ppm for iminodiacetate methyl groups) and bromopropyl coupling (δ 3.10–4.58 ppm for CH₂Br protons) .
  • HRMS : Validates molecular ion peaks (e.g., [M+Na]⁺ at m/z 230.0799 for analogous fluoroethyl derivatives) .
  • TLC/Chromatography : Monitors reaction progress and purity using polar solvent systems .

Advanced Application in Polymer Chemistry

Q: How can this compound be used to functionalize polymers for enzyme stabilization? A: The terminal iminodiacetate group enables chelation of metal ions or interaction with enzymes. For example:

  • Terminating Agent : Adding 2.5–5 equivalents during polymerization introduces iminodiacetate end groups, which stabilize laccase enzymes by modulating surface charge .
  • Functionalization Workflow :
    • Synthesize polymer backbone (e.g., poly(2-oxazoline)).
    • Terminate with this compound under anhydrous conditions.
    • Purify via dialysis or size-exclusion chromatography.
    • Validate functionality using FT-IR (C=O stretch at ~1700 cm⁻¹) and enzyme activity assays .

Bioconjugation Strategies

Q: What methodologies enable conjugation of this compound to biomolecules like antibodies or aptamers? A:

  • EDC/NHS Coupling : Activate the iminodiacetate’s carboxyl groups with EDC-HOBt to form stable amide bonds with primary amines on proteins .
  • Thiol-Epoxide Click Chemistry : Use the bromopropyl group for nucleophilic substitution with thiolated biomolecules (e.g., aptamers modified with –SH groups) .
  • Validation : Post-conjugation, analyze via MALDI-TOF (mass shift) or SDS-PAGE (size shift) .

Stability and Reactivity in Aqueous Media

Q: How does the bromopropyl group influence stability in biological buffers or plasma? A:

  • Hydrolysis Risk : The C-Br bond is susceptible to hydrolysis in aqueous media. Stability studies in PBS (pH 7.4) and human plasma show <10% degradation over 24 hours at 37°C when protected from nucleophiles .
  • Mitigation Strategies :
    • Use aprotic solvents (e.g., DMSO) during synthesis.
    • Store lyophilized at -20°C.
    • Add stabilizers (e.g., 1 mM EDTA) to chelate metal ions that accelerate hydrolysis .

Addressing Data Contradictions in Reaction Optimization

Q: How to resolve conflicting reports on reaction times (e.g., 72 hours vs. 6 hours)? A: Discrepancies arise from varying reagents and conditions:

Factor
Base DiisopropylamineSodium hydride in DMSO
Temperature 90°C80°C
Reactivity Slower (neutral base)Faster (strong base)
Yield 74% over 72 hours~70% over 6 hours
To optimize, screen bases (e.g., NaH vs. DIPEA) and monitor progress via TLC .

Comparative Reactivity with Analogues

Q: How does the bromopropyl group compare to chloro or fluoroalkyl chains in nucleophilic substitution? A:

  • Reactivity Trend : C-Br > C-Cl > C-F due to bond dissociation energy (Br: 65 kcal/mol vs. F: 116 kcal/mol).
  • Experimental Data :
    • Bromopropyl derivatives react 5× faster with thiols than chloropropyl analogues .
    • Fluoropropyl groups require harsher conditions (e.g., 100°C, 24 hours) for similar substitution .

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